3-(4-Fluoropiperidin-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoropiperidin-4-yl)pyridine is a chemical compound that features a pyridine ring substituted with a 4-fluoropiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine typically involves the reaction of 4-fluoropiperidine with pyridine derivatives under specific conditions. One common method includes the use of selective fluorinating agents such as Selectfluor® to introduce the fluorine atom into the piperidine ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoropiperidin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding piperidine derivatives.
Scientific Research Applications
3-(4-Fluoropiperidin-4-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Fluoropiperidin-4-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluoropiperidin-3-yl)-2-phenylindoles: High affinity, selective receptor antagonists.
2-amino-4-(1-piperidine)pyridine derivatives: Dual inhibitors for anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
Uniqueness
3-(4-Fluoropiperidin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13FN2 |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-(4-fluoropiperidin-4-yl)pyridine |
InChI |
InChI=1S/C10H13FN2/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9/h1-2,5,8,12H,3-4,6-7H2 |
InChI Key |
MXNODKZXBKGGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CN=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.